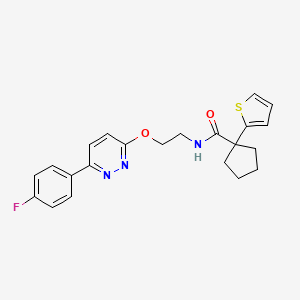

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S/c23-17-7-5-16(6-8-17)18-9-10-20(26-25-18)28-14-13-24-21(27)22(11-1-2-12-22)19-4-3-15-29-19/h3-10,15H,1-2,11-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEJIXFXXHFPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Property Comparison

*Molecular weight calculated based on formula.

The pyridazine-containing target compound is expected to exhibit lower logP (enhanced polarity) compared to its pyrimidine analog, which may influence tissue distribution and clearance rates .

Fluorophenyl-Containing Derivatives

Compounds such as AMG628 () and 1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-amine () share the 4-fluorophenyl motif. The fluorine atom in these structures is known to:

- Enhance binding affinity through electronegative interactions with receptor residues.

- Improve metabolic stability by blocking cytochrome P450-mediated oxidation .

However, the target compound’s pyridazine-thiophene scaffold may confer unique selectivity profiles compared to benzimidazole or benzothiazole derivatives.

Carboxamide-Based GPCR Modulators

BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide, ) and the target compound both feature carboxamide linkages. BCTC’s tetrahydropyrazine and chloropyridyl groups contrast with the target’s pyridazine and thiophene, suggesting divergent receptor interactions. For example:

- BCTC : Targets TRPV1 channels, with the chloropyridyl group critical for antagonism.

- Target Compound : The thiophene’s sulfur atom may engage in hydrophobic interactions or hydrogen bonding, altering target specificity .

Research Findings and Hypothetical Data

While experimental data for the target compound are unavailable, inferences can be drawn from structural analogs:

Metabolic Stability: The 4-fluorophenyl group likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.

Solubility : Pyridazine’s polarity may improve aqueous solubility over pyrimidine derivatives but reduce blood-brain barrier penetration.

Synthetic Accessibility: highlights Mitsunobu or SN2 reactions for ether linkages, suggesting feasible synthesis routes for the target compound.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis involves sequential reactions, including nucleophilic substitution (for pyridazine-oxygen-ethyl linkage), carboxamide coupling, and cyclopentane-thiophene integration. Key steps:

- Use DMF or DMSO as polar aprotic solvents to enhance reaction rates .

- Employ triethylamine as a base to neutralize HCl byproducts during amide bond formation .

- Monitor intermediates via thin-layer chromatography (TLC) and confirm final structure using ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

- Optimize reaction temperature (60–80°C for pyridazine-ether coupling) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : Assign peaks for fluorophenyl (δ ~7.4–7.6 ppm), thiophene (δ ~6.9–7.2 ppm), and cyclopentane (δ ~1.8–2.5 ppm) groups .

- LC-MS/MS : Detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~480–500) .

- X-ray crystallography : Resolve stereochemistry of the cyclopentane-carboxamide moiety (if crystals are obtainable) .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to pyridazine’s affinity for ATP-binding pockets .

- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) linked to thiophene’s bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Methodological Answer :

- Modify substituents : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance kinase inhibition .

- Vary linker length : Test ethylene glycol vs. propylene spacers to optimize binding to hydrophobic pockets .

- Stereochemical analysis : Compare enantiomers (if chiral centers exist) using chiral HPLC and assess activity differences .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized protocols (e.g., 72-hour exposure vs. 24-hour) .

- Off-target profiling : Use proteome-wide microarrays to identify non-specific interactions .

- Solubility adjustments : Test activity in DMSO/PBS vs. cyclodextrin-based formulations to address false negatives .

Q. How to identify the compound’s primary molecular target using computational methods?

- Methodological Answer :

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., 4R3Q for VEGFR2) using AutoDock Vina .

- Pharmacophore mapping : Align thiophene-carboxamide and pyridazine motifs with known inhibitors (e.g., sorafenib) .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize candidates for experimental validation .

Q. What are the stability challenges under physiological conditions, and how to mitigate them?

- Methodological Answer :

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); observe degradation via HPLC .

- Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., cyclopentane ring) .

- Light sensitivity : Store in amber vials if thiophene-pyridazine conjugation is photosensitive .

Q. How to design derivatives to overcome resistance mechanisms in target cells?

- Methodological Answer :

- Introduce bulky groups : Add tert-butyl to pyridazine to block efflux pumps (e.g., P-gp) .

- Prodrug strategies : Mask carboxamide as ester to enhance membrane permeability .

- Combination therapy : Screen synergies with cisplatin or paclitaxel to bypass resistance pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.